molecular formula C9H9ClF3N3 B2412008 (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride CAS No. 2031260-46-3

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride

Cat. No. B2412008
CAS RN: 2031260-46-3
M. Wt: 251.64
InChI Key: MJNDYMNWFMKZPI-UHFFFAOYSA-N
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Description

“(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride” is a solid compound, generally appearing as a white crystalline or crystalline powder . Its primary use is as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity, such as drugs and pesticides .

Scientific Research Applications

Carbene-Yielding Amino Acid for Peptide Photoaffinity Reagents

3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, a derivative of the compound , has been synthesized for use in peptide photoaffinity reagents. This amino acid offers specific advantages as a building block in these reagents due to its properties (Shih & Bayley, 1985).

New Carbene Generating Group for Photolabeling Reagents

3-Trifluoromethyl-3-phenyldiazirine (TPD), a related compound, has been developed as a new carbene generating group for photolabeling reagents. Its synthesis, stability, and photolysis properties suggest it could be valuable in preparing various photochemical probes (Brunner, Senn, & Richards, 1980).

Caveat in Photoaffinity Probes

Research has highlighted a caveat in using 3-aryl-3-(trifluoromethyl)diazirines in photoaffinity probes. The photolysis of these compounds can lead to reverse photoinsertion processes, limiting their utility in obtaining primary sequence data (Platz et al., 1991).

Cleavable Carbene-Generating Reagent in Photocrosslinking

2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, another derivative, has been used as a cleavable carbene-generating reagent in photocrosslinking experiments in molecular biology. Its synthesis and applications in cross-linking reagents indicate its versatility (Kogon et al., 1992).

Modified Surfaces with Graphitic Carbon and Carbon Nanotubes

3-Aryl-3-(trifluoromethyl)diazirines have been used to modify graphitic carbon and carbon nanotubes. These compounds serve as versatile photoactivated "linker" molecules for improved covalent surface modification of these materials (Lawrence et al., 2011).

Chromogenic Carbene Precursors for Photoaffinity Labeling

Nitro-substituted aryl diazirines, which include 3-phenyl-3-trifluoromethyl-diazirine derivatives, have been synthesized as carbene precursors with chromogenic groups. These compounds enhance the detection of photolabeled products, particularly in biological applications (Hatanaka et al., 1994).

Cross-linking Reagent for Ribosomal tRNA Binding System

N-Hydroxysuccinimide ester of 3-[3-(3-(trifluoromethyl)diazirin-3-yl)phenyl]-2,3-dihydroxypropionic acid has been used in a ribosomal tRNA binding system, demonstrating its application as a cross-linking reagent in biochemical studies (Bochkariov & Kogon, 1992).

properties

IUPAC Name

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNDYMNWFMKZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031260-46-3
Record name {3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanamine hydrochloride
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